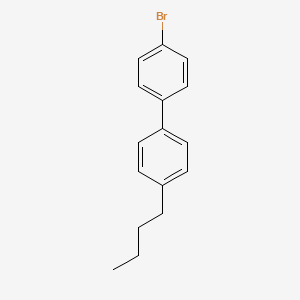

4-Bromo-4'-butyl-1,1'-biphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

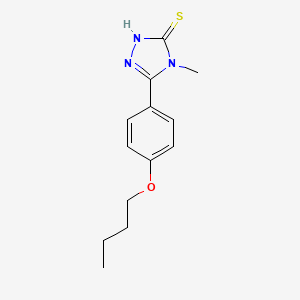

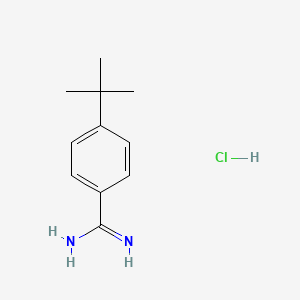

The compound "4-Bromo-4'-butyl-1,1'-biphenyl" is a brominated biphenyl with a butyl group attached to one of the phenyl rings. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated biphenyls and related structures, which can help infer some of the properties and reactivity of "4-Bromo-4'-butyl-1,1'-biphenyl".

Synthesis Analysis

The synthesis of brominated biphenyl compounds can involve various methods, including halogenation reactions. For example, the synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide was achieved through a reaction involving 1-bromo-3,3-dimethylbut-1-ene and phenylphonous dichloride, followed by reduction and quaternization . This suggests that the synthesis of "4-Bromo-4'-butyl-1,1'-biphenyl" could similarly involve halogenation of a suitable biphenyl precursor, followed by the introduction of the butyl group.

Molecular Structure Analysis

The molecular structure of brominated biphenyls can be complex, with various substituents influencing the overall geometry. For instance, in the case of ethyl 2-(4-bromophenyl)-1-sec-butyl-1H-benzimidazole-5-carboxylate, the bromophenyl ring is twisted relative to the benzimidazole plane . This indicates that in "4-Bromo-4'-butyl-1,1'-biphenyl", the presence of the butyl group could similarly influence the molecular conformation and the orientation of the bromophenyl rings.

Chemical Reactions Analysis

Brominated biphenyls can undergo various chemical reactions, including electron attachment and dissociation. The study of 4-bromobiphenyl showed that electron attachment leads to the formation of Br- negative fragments and long-lived molecular negative ions . This suggests that "4-Bromo-4'-butyl-1,1'-biphenyl" may also exhibit interesting electron attachment properties and could form stable anionic species under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated biphenyls can be influenced by their molecular structure. For example, the crystal structure of 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene revealed that the morpholine ring and the butadiene group are inclined at a significant angle, which could affect the compound's reactivity and physical properties . Similarly, "4-Bromo-4'-butyl-1,1'-biphenyl" may have unique properties due to the steric effects of the butyl group and the electronic effects of the bromine atom.

Safety And Hazards

The safety information for “4-Bromo-4’-butyl-1,1’-biphenyl” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Propriétés

IUPAC Name |

1-bromo-4-(4-butylphenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Br/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h5-12H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWPTSPOSZBAHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577714 |

Source

|

| Record name | 4-Bromo-4'-butyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-4'-butyl-1,1'-biphenyl | |

CAS RN |

63619-54-5 |

Source

|

| Record name | 4-Bromo-4'-butyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B1285185.png)